molecular formula C14H23N3O B7059879 1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol

1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol

Cat. No.: B7059879
M. Wt: 249.35 g/mol
InChI Key: SRZPLOXLYGVJSZ-UHFFFAOYSA-N
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Description

1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol is a synthetic organic compound that features a cyclopropyl group attached to a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common motif in biologically active molecules, suggests that this compound may exhibit interesting biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol can be achieved through a multi-step processThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties that influence its reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[1-[[(4,5-dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-9(2)12(18)14(5-6-14)8-16-13-15-7-10(3)11(4)17-13/h7,9,12,18H,5-6,8H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZPLOXLYGVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)NCC2(CC2)C(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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